molecular formula C13H20N2O2 B8737388 Methyl 3-amino-4-(pentan-3-ylamino)benzoate

Methyl 3-amino-4-(pentan-3-ylamino)benzoate

Cat. No. B8737388
M. Wt: 236.31 g/mol
InChI Key: ADEGGSDEYFUBJH-UHFFFAOYSA-N
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Patent
US09156796B2

Procedure details

7.00 g of 4-(1-Ethyl-propylamino)-3-nitro-benzoic acid methyl ester were dissolved in 70 ml ethanol, 0.35 g of palladium on carbon (10%) were added and the mixture was hydrogenated at 5 bar for 4 h. The catalyst was removed by filtration over celite, the filtrate was concentrated and after crystallization from diethylether 5.00 g (65%) of 3-Amino-4-(1-ethyl-propylamino)-benzoic acid methyl ester were obtained.
Name
4-(1-Ethyl-propylamino)-3-nitro-benzoic acid methyl ester
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0.35 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:19])[C:4]1[CH:9]=[CH:8][C:7]([NH:10][CH:11]([CH2:14][CH3:15])[CH2:12][CH3:13])=[C:6]([N+:16]([O-])=O)[CH:5]=1>C(O)C.[Pd]>[CH3:1][O:2][C:3](=[O:19])[C:4]1[CH:9]=[CH:8][C:7]([NH:10][CH:11]([CH2:12][CH3:13])[CH2:14][CH3:15])=[C:6]([NH2:16])[CH:5]=1

Inputs

Step One
Name
4-(1-Ethyl-propylamino)-3-nitro-benzoic acid methyl ester
Quantity
7 g
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)NC(CC)CC)[N+](=O)[O-])=O
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.35 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration over celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
after crystallization from diethylether 5.00 g (65%) of 3-Amino-4-(1-ethyl-propylamino)-benzoic acid methyl ester
CUSTOM
Type
CUSTOM
Details
were obtained

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
COC(C1=CC(=C(C=C1)NC(CC)CC)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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